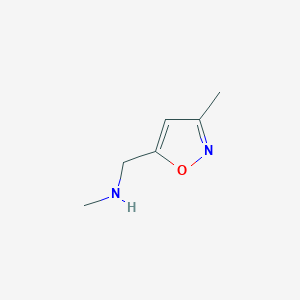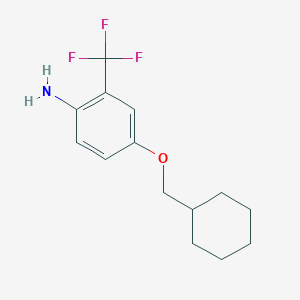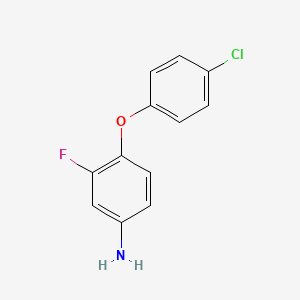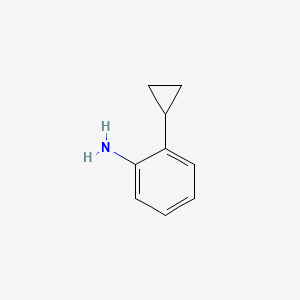
2-Cyclopropylaniline
Übersicht
Beschreibung
2-Cyclopropylaniline is a chemical compound with the molecular formula C9H11N . It has an average mass of 133.190 Da and a monoisotopic mass of 133.089142 Da .
Synthesis Analysis
The synthesis of cyclopropylamines, including 2-Cyclopropylaniline, has been discussed in several studies . For instance, one study presents an efficient synthesis of cyclopropylamines by a Smiles rearrangement . Another research discusses the development of N-cyclopropylanilines to probe the oxidative properties of triplet-state photosensitizers .Molecular Structure Analysis
The molecular structure of 2-Cyclopropylaniline consists of a cyclopropyl group attached to an aniline group . The InChI string representation isInChI=1S/C9H11N/c10-9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6,10H2 . Chemical Reactions Analysis
While specific chemical reactions involving 2-Cyclopropylaniline are not detailed in the search results, it’s known that anilines are susceptible to single-electron oxidation by excited triplet-state photosensitizers .Physical And Chemical Properties Analysis
2-Cyclopropylaniline has a density of 1.1±0.1 g/cm3, a boiling point of 221.8±19.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has a molar refractivity of 42.5±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 119.7±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Photoredox Catalysis : 2-Cyclopropylaniline is used in visible light-mediated intermolecular [3 + 2] annulation with alkynes. This process yields cyclic allylic amines and is significant for its tolerance to various groups, especially heterocycles (Nguyen, Maity, & Zheng, 2014).
- Condensation Reactions : It is synthesized effectively through condensation reactions, like the high-yield production from anilines and [(1-ethoxycyclopropyl)oxy]trimethylsilane (Yoshida et al., 2003).
- Palladium-Catalyzed Arylation : Cyclopropylamine, a related compound, is used in the palladium-catalyzed N-arylation, facilitating the synthesis of various (hetero)arylated cyclopropylanilines, which are key motifs in drug molecules (Gildner, Deangelis, & Colacot, 2016).
Medicinal Chemistry and Drug Development
- Antidepressant Scaffold : 2-Cyclopropylaniline derivatives, such as trans‐2‐Phencylcyclopropylamine (2‐PCPA), are studied for their antidepressant effects, monoamine neurotransmitter level modulation, and potential as a scaffold for mechanism-based inhibitors in various enzymes, including cancer chemotherapy targets (Khan, Suzuki, & Miyata, 2013).
- Conformational Restriction in Biological Compounds : Cyclopropylamine derivatives are explored for restricting the conformation of biologically active compounds to enhance activity and investigate bioactive conformations, particularly in the context of histamine analogs (Kazuta, Matsuda, & Shuto, 2002).
Other Applications
- Biological Activities in Nature : Cyclopropylamine compounds, similar to 2-Cyclopropylaniline, exhibit a wide range of biological activities, including antibiotic, antiviral, and antifungal properties. They are found in various natural sources and have been used in the study of membranes and biosynthetic processes (Salaün & Baird, 1995).
- Gene Delivery : Aminofullerenes, which can be derived from cyclopropylamine structures, have been studied for in vitro and in vivo gene delivery, demonstrating the potential for medical applications beyond conventional lipid-based delivery agents (Nakamura & Isobe, 2010).
Eigenschaften
IUPAC Name |
2-cyclopropylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKOLQWFMXYJAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185469 | |
| Record name | 2-Cyclopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylaniline | |
CAS RN |
3158-73-4 | |
| Record name | 2-Cyclopropylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3158-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopropylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003158734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclopropylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-cyclopropylaniline synthesized photochemically?
A: 2-Cyclopropylaniline can be synthesized via a photochemical reaction starting from either 2-allylanisole or N,N-dialkyl-2-allylaniline. [] This reaction involves a di-π-methane rearrangement, where the allyl side chain and the aromatic ring undergo a rearrangement under UV irradiation, leading to the formation of the cyclopropane ring. [] This process is particularly effective when the triplet energy of the aryl group is lower than that of the olefinic side chain but not by more than 20 kcal/mol. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



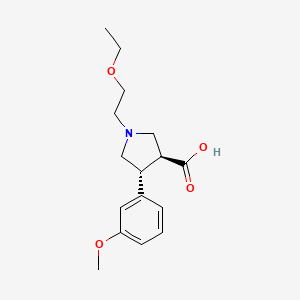

![ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate](/img/structure/B1359972.png)
![3-[1-(3,5-dimethylphenyl)-3-ethyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B1359976.png)
![4-{3-[2-(Methyl{[(2-methylphenyl)amino]carbonyl}-amino)ethyl]-1,2,4-oxadiazol-5-YL}benzoic acid](/img/structure/B1359977.png)
![(1-{[4-(Acetylamino)phenyl]sulfonyl}piperidin-4-yl)acetic acid](/img/structure/B1359978.png)
![{2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine](/img/structure/B1359982.png)
